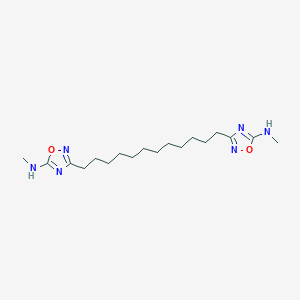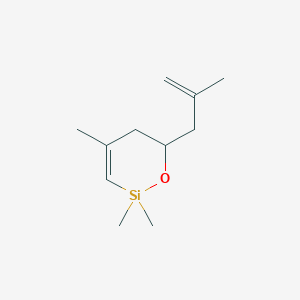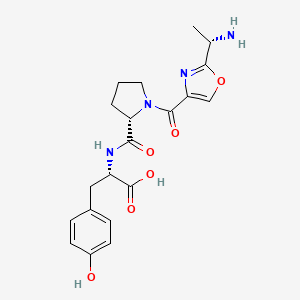![molecular formula C19H19NO6S B12604554 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid CAS No. 648869-33-4](/img/structure/B12604554.png)
4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a sulfamoyl group, and a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with a methyl group.
Introduction of the oxopentanoyl group: This step involves the acylation of the 3-methylphenyl group with a suitable acylating agent.
Formation of the sulfamoyl group: This can be done by reacting the intermediate with sulfamoyl chloride under basic conditions.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid: Unique due to its specific structure and combination of functional groups.
This compound derivatives: Variations in the substituents can lead to different properties and applications.
Other sulfamoylbenzoic acids: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
648869-33-4 |
|---|---|
分子式 |
C19H19NO6S |
分子量 |
389.4 g/mol |
IUPAC 名称 |
4-[[2-(3-methylphenyl)-4-oxopentanoyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C19H19NO6S/c1-12-4-3-5-15(10-12)17(11-13(2)21)18(22)20-27(25,26)16-8-6-14(7-9-16)19(23)24/h3-10,17H,11H2,1-2H3,(H,20,22)(H,23,24) |
InChI 键 |
QRNARTTYJYKKLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(CC(=O)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)



![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)


![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
